molecular formula C22H22N4O4 B12173236 N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B12173236
M. Wt: 406.4 g/mol
InChI Key: QOAANEACNCJRKH-UHFFFAOYSA-N
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Description

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-triazolo[4,3-a]pyridine core, followed by the introduction of the ethyl linker and the chromen-7-yl moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound in drug discovery.

    Medicine: The compound’s unique structure could make it a candidate for developing new pharmaceuticals with specific therapeutic targets.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The triazolo[4,3-a]pyridine and chromen-7-yl moieties may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to its combination of the triazolo[4,3-a]pyridine and chromen-7-yl structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C22H22N4O4/c1-13-14(2)22(28)30-21-15(3)17(8-7-16(13)21)29-12-20(27)23-10-9-19-25-24-18-6-4-5-11-26(18)19/h4-8,11H,9-10,12H2,1-3H3,(H,23,27)

InChI Key

QOAANEACNCJRKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC3=NN=C4N3C=CC=C4)C

Origin of Product

United States

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